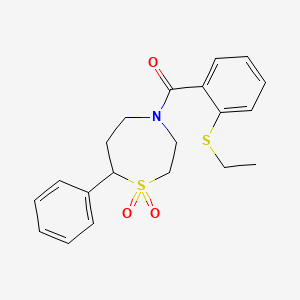
N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the field of scientific research for its potential as a pain reliever. EMA-401 is a small molecule drug that targets the angiotensin II type 2 receptor (AT2R) in the nervous system, which has been shown to play a role in pain signaling and perception.
Aplicaciones Científicas De Investigación
1. Anticonvulsant and Antidepressant Activities
- Research on indoline derivatives including N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide has highlighted their potential in treating neurological conditions. A study by Zhen et al. (2015) found that derivatives of this compound showed significant anticonvulsant and antidepressant activities in animal models (Zhen et al., 2015).
2. Anti-Inflammatory Potential
- Nikalje, Hirani, and Nawle (2015) synthesized novel derivatives of 2-oxoindolin-2-yl acetamide, which demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These findings suggest a potential application in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
3. Antimicrobial Properties
- Debnath and Ganguly (2015) synthesized and evaluated several N-aryl acetamide derivatives of 2-oxoindolin for their antibacterial and antifungal activities. Some compounds showed promising results against pathogenic microorganisms, indicating the potential for antimicrobial applications (Debnath & Ganguly, 2015).
4. Anticancer Activity
- A recent study by Zhang et al. (2023) focused on synthesizing derivatives of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide, which displayed potent anticancer activity against A549 and K562 cells. This suggests the potential use of these compounds in cancer therapy (Zhang et al., 2023).
5. Neurotransmitter Imbalance Correction
- Lutsenko et al. (2017) investigated the effects of a related compound on the monoaminergic system in rats subjected to experimental neurosis. Their research indicated that these derivatives could potentially correct neurotransmitter imbalances, relevant for treating anxiety disorders (Lutsenko et al., 2017).
6. Chemoselective Synthesis
- Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This study highlights the potential of these compounds in facilitating selective chemical synthesis, relevant in pharmaceutical manufacturing (Magadum & Yadav, 2018).
7. Chemical Differentiation in Cancer Therapy
- Research on hexamethylenebis[acetamide] analogues, related to N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide, by Haces, Breitman, and Driscoll (1987) showed potential in inducing differentiation in tumor cells, suggesting possible applications in cancer treatment (Haces, Breitman, & Driscoll, 1987).
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-21-17-8-7-16(11-15(17)12-19(21)23)20-18(22)10-14-6-4-5-13(2)9-14/h4-9,11H,3,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDFCADHNVRQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


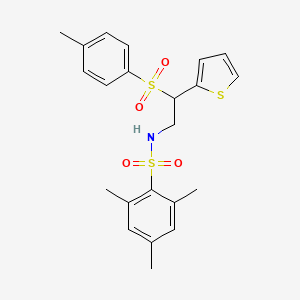
![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)
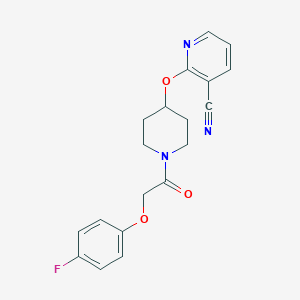
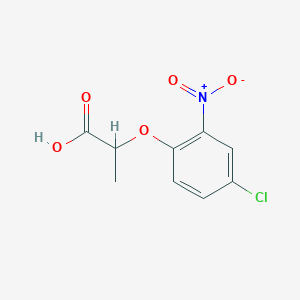

![Methyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618252.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)
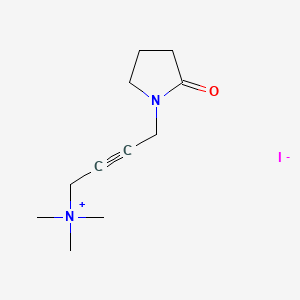
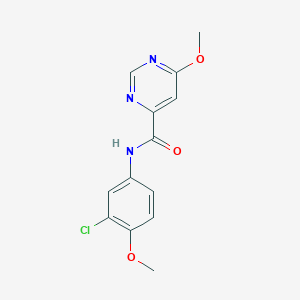
![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)

![N-(4-isopropylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2618261.png)
